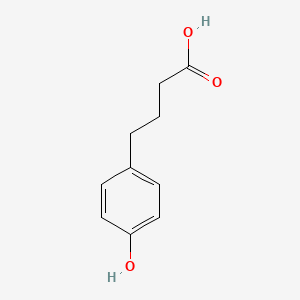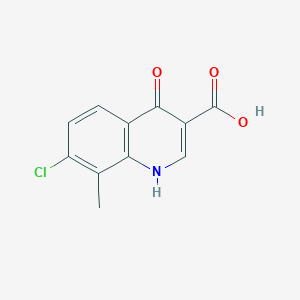
7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid is a solid compound with a crystalline form ranging from white to light yellow . It has a low solubility at room temperature, insoluble in water but soluble in some organic solvents such as ethanol and dimethyl sulfoxide . It is an organic acid that can produce protons. It has strong acidity and can react with bases to produce corresponding salts .
Molecular Structure Analysis
The molecular weight of 7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid is 193.63 . The compound’s structure can be represented by the SMILES string: CC1=C(C=CC2=C(C=CN=C12)O)Cl . Further analysis of its structure can be obtained from its NMR data .Physical And Chemical Properties Analysis
7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid has a density of 1.5±0.1 g/cm³ . It has a boiling point of 409.0±45.0 °C at 760 mmHg . The compound has a molar refractivity of 57.3±0.3 cm³ . It has 4 hydrogen bond acceptors and 2 hydrogen bond donors .科学的研究の応用
Photophysical Properties and Applications
Phosphorescent emissions and photophysical properties of copper(I) complexes, including those bearing hydroxyquinoline carboxylic acid analog ligands, have been extensively studied. These complexes exhibit extraordinary photophysical properties, with one showing an emission quantum yield of 4.67% and an excited life time of 1.88 ms in the solid state, which extends up to 6.7 ms in frozen solutions. The emission properties are significantly influenced by the nature of the solvent, with coordinating solvents like acetonitrile quenching the charge transfer emission on a microsecond scale (Małecki et al., 2015).
Spectroelectrochemistry of Hydroxyquinolines
The electrochemistry and spectroelectrochemistry of bioactive hydroxyquinolines, including derivatives of hydroxyquinoline carboxylic acids, have been investigated. These studies shed light on their oxidation mechanisms in aprotic environments, demonstrating unexpected protonation during oxidation processes. This research has implications for understanding the electron transfer efficiency of hydroxyquinolines in biological systems and offers insights into their potential antioxidant or prooxidative effects, depending on the distributive status in reaction systems (Sokolová et al., 2015).
Antioxidant vs. Prooxidative Effects
A study focused on the antioxidative and prooxidative effects of 4-hydroxyquinoline derivatives, including 7-Chloro-4-hydroxyquinoline, on free-radical-initiated hemolysis of erythrocytes. The research found that these compounds could act as either antioxidants or prooxidants, influenced by their distributive status in the reaction system. This investigation provides critical insights into the potential therapeutic applications of hydroxyquinoline derivatives as antioxidant drugs, highlighting the importance of their molecular structure and distributive status in determining their effects on lipid peroxidation and cell membrane integrity (Liu et al., 2002).
Safety And Hazards
As an organic compound, 7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid has certain toxicity and should be handled with care to avoid contact with skin, eyes, and mucous membranes . Appropriate personal protective equipment, including laboratory gloves, goggles, and lab coats, should be worn during handling . Eating and smoking are strictly prohibited during operation .
特性
IUPAC Name |
7-chloro-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-5-8(12)3-2-6-9(5)13-4-7(10(6)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGXAPARJYAEQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC=C(C2=O)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00303260 |
Source


|
| Record name | 7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid | |
CAS RN |
405923-50-4 |
Source


|
| Record name | 7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

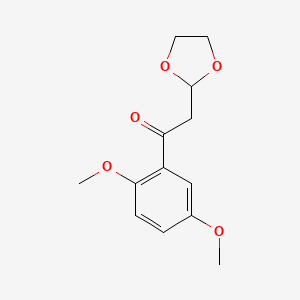
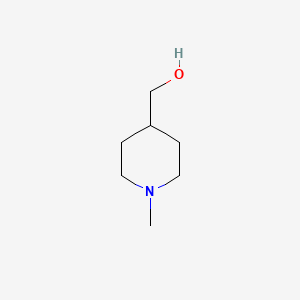
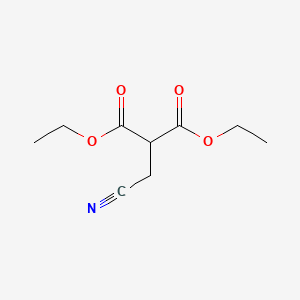
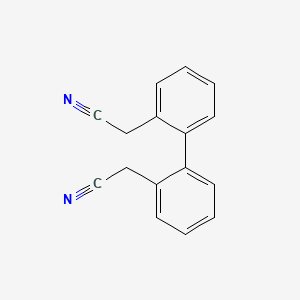
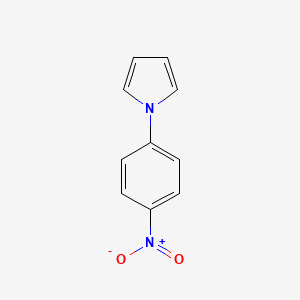
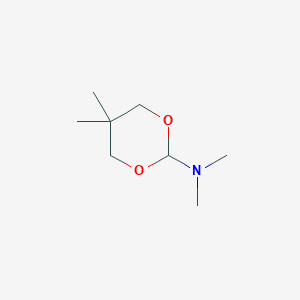
![6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indole](/img/structure/B1296270.png)
![2-{[(2-Oxo-2-phenylethyl)amino]carbonyl}benzoic acid](/img/structure/B1296271.png)
![1-methyl-1H-pyrazolo[3,4-b]pyridin-3-ylamine](/img/structure/B1296275.png)
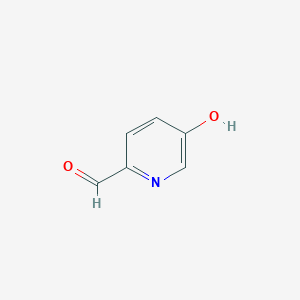
![2-[(4-Methylphenyl)sulfonylhydrazinylidene]acetic acid](/img/structure/B1296279.png)

![5,8-Dichloropyrido[2,3-d]pyridazine](/img/structure/B1296284.png)
